4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s structure includes a bicyclo[2.2.2]octane ring system, which imparts rigidity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common approach is the protection of the amine group with the Fmoc group, followed by the formation of the bicyclic ring system through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions required to form the bicyclic ring system. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe or NaOEt in anhydrous ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of esters or ethers.
Scientific Research Applications
4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The bicyclic ring system provides structural stability, allowing the compound to interact with enzymes and receptors in a specific manner. The pathways involved may include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- **4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Uniqueness
The uniqueness of 4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid lies in its specific bicyclic structure, which imparts rigidity and stability, and the presence of the Fmoc group, which is widely used in peptide synthesis. This combination of features makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-20(26)23-11-9-22(10-12-23,14-29-23)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26) |
InChI Key |
ACGXKQHRKLLLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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